Citalopram-D6 Hydrobromide

LC-MS/MS isotopic crosstalk mass shift

Citalopram-D6 Hydrobromide (CAS 2119948-08-0) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, incorporating six deuterium atoms at the N-methyl positions. It is manufactured as a certified reference material (CRM) by Cerilliant® at 100 µg/mL in methanol and is intended exclusively as an internal standard (IS) for the quantification of citalopram in urine, serum, or plasma by LC-MS/MS or GC-MS.

Molecular Formula C20H22BrFN2O
Molecular Weight 411.3 g/mol
CAS No. 2119948-08-0
Cat. No. B12054922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram-D6 Hydrobromide
CAS2119948-08-0
Molecular FormulaC20H22BrFN2O
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3,2D3;
InChIKeyWIHMBLDNRMIGDW-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram-D6 Hydrobromide (CAS 2119948-08-0): Certified Deuterated Internal Standard for LC-MS/MS Quantification


Citalopram-D6 Hydrobromide (CAS 2119948-08-0) is a stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) citalopram, incorporating six deuterium atoms at the N-methyl positions. It is manufactured as a certified reference material (CRM) by Cerilliant® at 100 µg/mL in methanol and is intended exclusively as an internal standard (IS) for the quantification of citalopram in urine, serum, or plasma by LC-MS/MS or GC-MS . The compound is a racemic mixture of R- and S-enantiomers, mirroring the composition of the parent drug, and is applied across clinical toxicology, forensic analysis, therapeutic drug monitoring, and pharmacokinetic studies [1].

Why Citalopram-D6 Hydrobromide Cannot Be Replaced by Citalopram-D4, D3, or Structural Analog Internal Standards


Substituting Citalopram-D6 with a lower-deuterated analog (D4 or D3) or a non-isotopic structural analog (e.g., protriptyline, alprenolol) compromises quantitative accuracy. The 6 Da mass shift provided by D6 minimizes isotopic crosstalk with the unlabeled analyte, a risk that increases with fewer deuterium atoms . Structural analogs, unlike stable isotope-labeled standards, do not co-elute identically and exhibit differential matrix effects, leading to variable ion suppression/enhancement that cannot be fully corrected [1]. The certified reference material (CRM) grade of Citalopram-D6 Hydrobromide ensures traceable concentration accuracy and batch-to-batch consistency, which is not uniformly guaranteed with research-grade deuterated or structural analog alternatives [2].

Citalopram-D6 Hydrobromide (CAS 2119948-08-0): Quantitative Differentiation Evidence for Procurement Decisions


Superior Mass Shift (+6 Da) Reduces Isotopic Crosstalk vs. Citalopram-D4 and D3

Citalopram-D6 Hydrobromide incorporates six deuterium atoms at the two N-methyl groups, yielding a molecular ion mass shift of +6 Da relative to unlabeled citalopram (m/z 325 → m/z 331 for the free base) . In contrast, Citalopram-D4 Hydrobromide (CAS 1219803-58-3) provides only a +4 Da shift with deuterium placed on the fluorophenyl ring, not the N-methyl groups, as confirmed by its InChI key WIHMBLDNRMIGDW-VBMPRCAQSA-N . The 6 Da separation of Citalopram-D6 from the natural abundance M+6 isotopologue of unlabeled citalopram reduces isotopic crosstalk, ensuring that the IS signal does not overlap with the analyte trace .

LC-MS/MS isotopic crosstalk mass shift stable isotope labeling

High Isotopic Purity (≥98 atom% D) Ensures Accurate Quantification Across Batches

Citalopram-D6 Hydrobromide is supplied with a minimum isotopic purity of ≥98 atom% D at each of the six N-methyl positions, as verified by ^2H-NMR and mass spectrometry [1]. This specification is consistent across the D6 oxalate salt, which reports 98% atom D by HPLC . In comparison, Citalopram-D4 Hydrobromide is specified as ≥99% deuterated forms (d1-d4) with deuteration on the fluorophenyl ring, but the site of deuteration differs fundamentally, resulting in less effective correction for analyte-related ion suppression .

isotopic purity deuterium incorporation quality control batch-to-batch consistency

Certified Reference Material (CRM) Grade Provides Traceable Concentration Accuracy

Citalopram-D6 Hydrobromide is available as a Cerilliant® certified reference material (CRM) at 100 µg/mL (as free base) in methanol, ampule of 1 mL, with a comprehensive Certificate of Analysis (COA) documenting concentration, purity, and stability . The CRM is manufactured under ISO 17034 and ISO 17025 accredited quality systems [1]. In contrast, many citalopram-d4 and -d3 products are offered as research-grade materials without CRM certification, which introduces uncertainty in concentration accuracy and may compromise method validation .

certified reference material CRM traceability ISO 17034 Cerilliant

Demonstrated Matrix Effect Correction in Urine vs. Structural Analog Internal Standards

In a validated LC-ESI-ITMS method for urinary (S)-citalopram quantification, SCIT-d6 (the S-enantiomer of Citalopram-D6) was used as the internal standard, and no matrix effect was observed, enabling accurate quantification at 5 ng/mL in urine samples [1]. In contrast, methods relying on structural analog IS such as protriptyline for citalopram analysis in plasma report recovery ranges of 79.2–102.6%, reflecting residual matrix effects that deuterated IS effectively eliminates [2]. Stable isotope-labeled internal standards provide superior matrix effect correction because they co-elute with the analyte and experience nearly identical ionization suppression or enhancement [3].

matrix effect ion suppression isotope dilution bioanalytical method validation

Multi-Analyte Panel Compatibility Validated in 68-Psychoactive-Drug UPLC-MS/MS Screening

Citalopram-D6 Hydrobromide was successfully employed as one of four deuterated internal standards (alongside Nordiazepam-D5, Ketamine-D4, and Amphetamine-D5) in a validated UPLC-MS/MS method for the simultaneous detection of 68 psychoactive drugs and metabolites in whole blood, applied to postmortem forensic cases [1]. The method achieved robust performance across a wide range of analytes with diverse chemical properties, demonstrating the versatility of Citalopram-D6 as an IS capable of representing multiple SSRIs and antipsychotics in a high-throughput workflow .

therapeutic drug monitoring forensic toxicology UPLC-MS/MS multi-analyte panel

N-Methyl Deuteration Provides Stable Isotopic Label Independent of Metabolic Demethylation

Citalopram-D6 is deuterated exclusively at the N-methyl groups (N(CH3)2 → N(CD3)2), as confirmed by the SMILES representation on the Cerilliant CRM product page . This specific labeling position is critical because citalopram metabolism proceeds via N-demethylation by CYP2C19 and CYP2D6 to desmethylcitalopram and didesmethylcitalopram [1]. Ring-deuterated analogs such as Citalopram-D4 (deuterated on the fluorophenyl ring) retain the label through metabolism but may exhibit altered metabolic kinetics due to deuterium isotope effects on oxidative ring metabolism [2]. N-methyl deuteration of D6 minimizes any potential metabolic isotope effect on the primary metabolic pathway while still enabling tracking of all metabolites.

drug metabolism CYP2C19 CYP2D6 pharmacokinetics stable isotope labeling

Citalopram-D6 Hydrobromide (CAS 2119948-08-0): Best Application Scenarios Driven by Quantitative Evidence


Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

Citalopram-D6 Hydrobromide as a Cerilliant® CRM meets FDA/EMA requirements for stable isotope-labeled internal standards in bioanalytical method validation. Its certified concentration (± uncertainty) and ISO 17034/17025 traceability directly support ANDA submissions that demand documented IS accuracy and purity . The 6 Da mass shift ensures unambiguous detection without isotopic crosstalk, satisfying the selectivity requirements of ICH M10 guidelines [1].

High-Throughput Forensic Toxicology Screening in Postmortem Whole Blood

The validated 68-analyte UPLC-MS/MS method employing Citalopram-D6 as IS enables comprehensive postmortem toxicology screening from a single 200 µL whole blood sample . The CRM format supports chain-of-custody documentation, while the demonstrated lack of matrix effect in urine—extendable to postmortem blood—provides confidence in quantitative results used in medico-legal death investigations [1].

Enantioselective Pharmacokinetic Studies of Escitalopram (S-Citalopram)

The availability of Citalopram-D6 as a racemic mixture allows its use as IS in chiral LC-MS methods that separately quantify R- and S-citalopram enantiomers. The enantioselective urinary method validated by Unceta et al. (2013) demonstrated that SCIT-d6 can selectively track S-citalopram and its metabolites without matrix interference, enabling accurate pharmacokinetic profiling in CYP2C19 and CYP2D6 pharmacogenetic studies .

Clinical Therapeutic Drug Monitoring of Citalopram in Depression Treatment

For clinical laboratories performing TDM of citalopram, the Cerilliant® CRM format simplifies calibration curve preparation and reduces inter-laboratory variability. The N-methyl deuteration ensures co-metabolism of the IS with the parent drug, making Citalopram-D6 suitable for simultaneous quantification of citalopram and its active metabolites in plasma or serum at therapeutic concentrations (typically 50–110 ng/mL) .

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